molecular formula C13H21ClN2 B3086151 N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride CAS No. 1158534-34-9

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride

Cat. No.: B3086151
CAS No.: 1158534-34-9
M. Wt: 240.77 g/mol
InChI Key: GXLJUDQFJYJVRF-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cycloheptane ring attached to a pyridine moiety via a methylene bridge, and is typically available as a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride typically involves the reaction of cycloheptanone with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in either activation or inhibition of the target’s function. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • N-(2-Pyridinylmethyl)cycloheptanamine hydrochloride
  • N-(4-Pyridinylmethyl)cycloheptanamine hydrochloride
  • N-(3-Pyridinylmethyl)cyclohexanamine hydrochloride

Comparison: N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride is unique due to the presence of a seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered cyclohexane analogs. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)cycloheptanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLJUDQFJYJVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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